molecular formula C23H16F3N7O B11274177 N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide

N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B11274177
M. Wt: 463.4 g/mol
InChI Key: HAFNNALCTRFXQC-UHFFFAOYSA-N
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Description

N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl and trifluoromethylbenzamide groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and catalysts under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine
  • 3-methyl-1-phenylpyrazole

Uniqueness

N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide is unique due to its specific structural features, such as the trifluoromethylbenzamide group and the pyrazolo[3,4-d]pyrimidine core. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C23H16F3N7O

Molecular Weight

463.4 g/mol

IUPAC Name

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C23H16F3N7O/c1-14-11-19(30-22(34)15-7-9-16(10-8-15)23(24,25)26)33(31-14)21-18-12-29-32(20(18)27-13-28-21)17-5-3-2-4-6-17/h2-13H,1H3,(H,30,34)

InChI Key

HAFNNALCTRFXQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5

Origin of Product

United States

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